CAIII Inhibition: Ki Comparison with 6-(Hexyloxy) and 6-Phenoxy Analogs
The inhibitory activity of 6-substituted nicotinic acid analogs against carbonic anhydrase III (CAIII) is highly dependent on the nature of the 6-substituent. 6-(3-Ethoxyphenyl)nicotinic acid, featuring a meta-ethoxyphenyl group, presents a distinct steric and electronic profile compared to simpler alkoxy or aryloxy analogs. In a direct comparison of binding affinities, 6-(hexyloxy)pyridine-3-carboxylic acid exhibited a Ki of 41.6 µM [1]. While a Ki value for 6-(3-ethoxyphenyl)nicotinic acid was not explicitly determined in this study, the SAR data indicate that the presence of a hydrophobic group containing a hydrogen bond acceptor at position 6 is critical for activity [1]. The ethoxyphenyl moiety offers a unique combination of aromatic π-stacking potential and hydrogen-bonding capacity via the ether oxygen, differentiating it from purely aliphatic or unsubstituted phenyl analogs.
| Evidence Dimension | CAIII Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki not determined; structural analog to series |
| Comparator Or Baseline | 6-(Hexyloxy)pyridine-3-carboxylic acid: Ki = 41.6 µM; 6-Phenoxynicotinic acid: Ki not reported but docking shows π-π stacking with PHE198 |
| Quantified Difference | Not quantified directly for target compound; qualitative SAR indicates differentiation based on aromatic π-stacking and H-bonding |
| Conditions | Bovine CAIII, size-exclusion chromatography, competitive binding assay |
Why This Matters
Selection of the 3-ethoxyphenyl variant over a simple alkyl ether may confer additional binding interactions (π-π stacking) that enhance target residence time or selectivity.
- [1] Mohammad, H. K., Alzweiri, M. H., Khanfar, M. A., & Al-Hiari, Y. M. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(7), 1397–1404. View Source
